molecular formula C12H9F2N3O B8350339 N-(2,6-Difluorophenyl)-N'-(4-pyridyl)urea

N-(2,6-Difluorophenyl)-N'-(4-pyridyl)urea

Cat. No. B8350339
M. Wt: 249.22 g/mol
InChI Key: ZIEJGRBRCIWADV-UHFFFAOYSA-N
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Patent
US07217722B2

Procedure details

4-Aminopyridine (100 mg, 1.06 mmol) and 2,6-difluorophenyl isocyanate (181.3 mg, 1.17 mmol) were dissolved in toluene, and the mixture was then stirred at 110° C. for 4 hr.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
181.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[N:16]=[C:17]=[O:18]>C1(C)C=CC=CC=1>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[NH:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
181.3 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 110° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=C(C(=CC=C1)F)NC(=O)NC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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